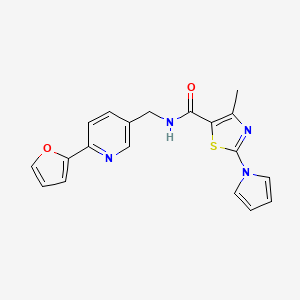

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group, a pyrrole ring at position 2, and a carboxamide moiety at position 4. The carboxamide side chain is further functionalized with a (6-(furan-2-yl)pyridin-3-yl)methyl group. The presence of furan (oxygen-containing heterocycle) and pyrrole (nitrogen-containing heterocycle) in this compound may enhance its binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-13-17(26-19(22-13)23-8-2-3-9-23)18(24)21-12-14-6-7-15(20-11-14)16-5-4-10-25-16/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWCIWRKZXDNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that combines several heterocyclic moieties, including furan, pyridine, pyrrole, and thiazole. Its molecular formula is , with a molecular weight of 284.32 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. These targets often include enzymes and receptors involved in various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing cellular responses to external signals.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines:

These results indicate that this compound has promising anticancer activity, warranting further exploration.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against common bacterial strains:

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

In a recent study focusing on the synthesis and evaluation of thiazole derivatives, this compound was highlighted for its significant activity against both cancerous and microbial cells. The study employed various assays to determine the efficacy of the compound in inhibiting cell growth and inducing apoptosis in cancer cells, showing a clear dose-response relationship that supports its potential as a therapeutic agent.

Comparative Analysis

When compared to similar compounds within the thiazole family, this compound exhibits distinct biological activities due to its unique structural features. For instance, compounds with simpler structures often show limited activity profiles, whereas this compound's complex arrangement allows for multiple interactions at the molecular level.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s thiazole-pyrrole-furan-pyridine scaffold contrasts with the pyrrolo-pyrimidine-dione (1398118-36-9) and pyrazolo-pyrimidine (1401218-39-0) systems. These differences in fused-ring systems likely influence target selectivity and metabolic stability.

The cyclopropylsulfonyl-piperidine in 1401218-39-0 may enhance membrane permeability due to its lipophilic character, a feature absent in the target compound .

Molecular Weight :

- The target compound (364.07 g/mol) is significantly smaller than the analogs (>500 g/mol), suggesting better bioavailability and oral absorption.

Hypothetical Pharmacological Profiles

- Target Compound : The furan-pyridine moiety may confer selectivity toward bacterial or fungal enzymes, while the thiazole-pyrrole core could inhibit kinases involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction parameters be optimized?

- Answer : The synthesis involves multi-step reactions, often starting with heterocyclic precursors. Key steps include:

- Coupling reactions : Use coupling agents (e.g., EDCI or HATU) to link the pyridine-furan and thiazole-pyrrole moieties .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while K₂CO₃ or NaH can act as bases .

- Purification : Column chromatography or recrystallization improves purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural validation, and what key data should researchers prioritize?

- Answer :

- NMR : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons; δ 2.3–2.5 ppm for methyl groups) and ¹³C NMR (e.g., carbonyl signals at ~165–170 ppm) confirm connectivity .

- IR : Look for carboxamide C=O stretches (~1680 cm⁻¹) and pyrrole N-H stretches (~3400 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases). Focus on binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bonding interactions .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., staurosporine for apoptosis assays) .

- Orthogonal methods : Cross-validate with SPR (binding affinity) and fluorescence polarization (target engagement) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

- Answer :

- Substituent variation : Modify the furan (e.g., replace with thiophene) or pyrrole (e.g., N-methylation) and test in vitro .

- QSAR modeling : Use descriptors like logP and polar surface area to correlate with permeability or IC₅₀ .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

- Answer :

- Challenge : Co-elution of byproducts in chromatography.

- Solution : Gradient elution (5% → 40% ethyl acetate in hexane) or HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How do researchers ensure reproducibility in multi-step syntheses?

- Answer :

- Critical parameters : Document exact stoichiometry (e.g., 1.1:1 molar ratio for alkylation steps) and inert atmosphere (N₂/Ar) for moisture-sensitive reactions .

Key Considerations for Advanced Studies

- Toxicity profiling : Use Ames test for mutagenicity and hepatic microsomes for metabolic stability .

- Crystallography : Grow single crystals (solvent: DCM/MeOH) for X-ray diffraction to resolve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.